molecular formula C9H20N2O B13289526 2-(Piperazin-1-yl)pentan-1-ol

2-(Piperazin-1-yl)pentan-1-ol

Cat. No.: B13289526
M. Wt: 172.27 g/mol
InChI Key: CYPYMTUXBWPDSO-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)pentan-1-ol is an organic compound with the molecular formula C9H20N2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a hydroxyl group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)pentan-1-ol typically involves the reaction of piperazine with a suitable alkylating agent. One common method is the alkylation of piperazine with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(Piperazin-1-yl)pentan-1-one or 2-(Piperazin-1-yl)pentanoic acid.

    Reduction: Formation of 2-(Piperazin-1-yl)pentane.

    Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

2-(Piperazin-1-yl)pentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)pentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can act as a pharmacophore, binding to specific sites on proteins and altering their function. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)ethanol: A shorter chain analog with similar chemical properties.

    2-(Piperazin-1-yl)butan-1-ol: A compound with a four-carbon chain instead of five.

    3-(Piperazin-1-yl)propan-1-ol: A compound with a three-carbon chain and similar reactivity.

Uniqueness

2-(Piperazin-1-yl)pentan-1-ol is unique due to its specific chain length and the presence of both a piperazine ring and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

2-piperazin-1-ylpentan-1-ol

InChI

InChI=1S/C9H20N2O/c1-2-3-9(8-12)11-6-4-10-5-7-11/h9-10,12H,2-8H2,1H3

InChI Key

CYPYMTUXBWPDSO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CO)N1CCNCC1

Origin of Product

United States

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